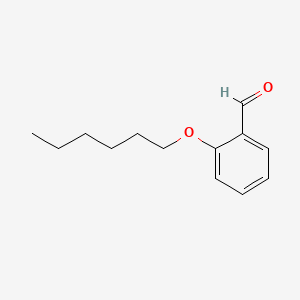

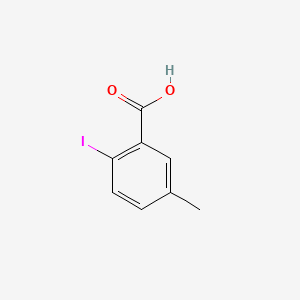

2-碘-5-甲基苯甲酸

概览

描述

2-Iodo-5-methylbenzoic acid is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents, such as 2-iodoxybenzoic acid (IBX), which is a hypervalent iodine(V) reagent used in various organic synthesis processes. These papers provide insights into the chemical behavior of iodinated benzoic acids and their utility in synthetic chemistry .

Synthesis Analysis

The synthesis of iodinated benzoic acids, like the related 2-fluoro-6-iodobenzoic acid, involves multiple steps including protection of functional groups, introduction of iodine, and subsequent deprotection . The synthesis of IBX, a compound closely related to 2-Iodo-5-methylbenzoic acid, is not directly detailed but is known to be an important reagent in organic synthesis due to its ability to oxidize alcohols to aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of halogen-substituted benzoic acids, such as m-iodobenzoic acid, has been studied using X-ray crystallography. These structures often feature planar hydrogen-bonded dimer units and significant intermolecular halogen-halogen contacts . While the exact structure of 2-Iodo-5-methylbenzoic acid is not provided, it can be inferred that it may exhibit similar characteristics due to the presence of the iodine substituent.

Chemical Reactions Analysis

IBX has been shown to be effective in carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers . It is also used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms , and for the oxidation of alcohols to aldehydes or ketones . Additionally, IBX can mediate the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals . These reactions are typically initiated by single electron transfer (SET) or proceed via ionic pathways, depending on the substrate and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methylbenzoic acid can be extrapolated from the properties of similar iodinated benzoic acids. For instance, the crystal structure of m-iodobenzoic acid suggests that the carboxyl group geometry and intermolecular interactions play a significant role in the solid-state properties of these compounds . The presence of iodine is likely to influence the reactivity and intermolecular interactions due to its size and ability to participate in halogen bonding.

科研应用

抗生素合成

2-碘-5-甲基苯甲酸在合成各种化合物中被使用。一个例子是它在卡利化霉素抗生素中发现的多取代芳香羧酸的合成中的作用(Laak & Scharf, 1989)。这些化合物是从易得材料合成的,并且由于它们在抗生素生产中的用途而显著。

抗癌潜力

研究显示,2-碘-5-甲基苯甲酸的衍生物,如2-(4-氟苯基)-5-(5-碘-2-甲基苯基)噻吩,表现出作为抗癌剂的潜力。这些化合物已在体外测试其对人类肺癌细胞的活性,表明可能有治疗应用(Zhou et al., 2020)。

化学合成

2-碘-5-甲基苯甲酸还用于各种化学合成过程中。例如,它作为四氢-β-咖啡碱脱氢的试剂,导致合成海洋吲哚生物碱如优地斯托明U (Panarese & Waters, 2010)。这展示了它在复杂有机分子合成中的实用性。

分析化学

在分析化学领域,2-碘-5-甲基苯甲酸的衍生物用于测定生物材料中的巯基(Ellman, 1959)。这表明了它在生化分析和诊断中的重要性。

材料科学和纳米技术

此外,2-碘-5-甲基苯甲酸衍生物被研究用于材料科学和纳米技术的应用。研究已探讨它们在形成含碘纳米分散复合材料中的应用,这可能对各种技术和生物应用有重要影响(Mamtsev et al., 2016)。

Safety And Hazards

“2-Iodo-5-methylbenzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is corrosive to skin, eyes, and other tissues, and is a potential carcinogen . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean-up procedures to avoid generating dust .

性质

IUPAC Name |

2-iodo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGWGCDYAJKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200536 | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methylbenzoic acid | |

CAS RN |

52548-14-8 | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)